molecular formula C21H24ClNO4S B4960750 cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B4960750
M. Wt: 421.9 g/mol
InChI Key: FRSLBXBHXGWOBU-UHFFFAOYSA-N
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Description

Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as CGS-15943, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adenosine receptor antagonists and has been found to have a wide range of effects on the body.

Mechanism of Action

Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate acts as an antagonist of the adenosine receptor, which is involved in a wide range of physiological processes, including inflammation, pain, and neuronal activity. By blocking the adenosine receptor, cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can modulate these processes and produce a variety of effects on the body.
Biochemical and Physiological Effects:
cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a wide range of biochemical and physiological effects on the body. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury. In addition, it has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to produce a wide range of effects on the body. However, it also has some limitations, including its relatively low solubility and its potential for off-target effects.

Future Directions

There are several future directions for research on cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the development of more potent and selective adenosine receptor antagonists that can produce more specific effects on the body. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. Finally, there is a need for further studies to investigate the potential therapeutic applications of cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in humans, particularly in the treatment of neurological disorders and cancer.

Synthesis Methods

Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chlorophenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a suitable base. The resulting intermediate is then reacted with cyclohexyl glycine to produce cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. The purity and yield of the compound can be improved by using column chromatography.

Scientific Research Applications

Cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to have a wide range of effects on the body, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

cyclohexyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c1-16-10-12-20(13-11-16)28(25,26)23(18-7-5-6-17(22)14-18)15-21(24)27-19-8-3-2-4-9-19/h5-7,10-14,19H,2-4,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSLBXBHXGWOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2CCCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohexyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate

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